Comparative ACAT Inhibitory Potency: Acat-IN-8 vs. TMP-153, CI-976, and Avasimibe
Acat-IN-8 exhibits a significantly lower affinity for ACAT compared to reference inhibitors, with an IC50 of 145 μM . In stark contrast, TMP-153 achieves IC50 values of 5-10 nM [1], CI-976 has an IC50 of 73 nM , and Avasimibe shows an IC50 of 3.3 μM . This 3-4 orders of magnitude difference in potency fundamentally alters the utility of Acat-IN-8, positioning it as a tool for conditions requiring partial or weak ACAT engagement rather than complete enzymatic suppression.
| Evidence Dimension | ACAT Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 145 μM |
| Comparator Or Baseline | TMP-153: 5-10 nM; CI-976: 73 nM; Avasimibe: 3.3 μM |
| Quantified Difference | >1000-fold higher IC50 vs. TMP-153; ~2000-fold higher vs. CI-976; ~44-fold higher vs. Avasimibe |
| Conditions | In vitro enzymatic assay (target not specified as ACAT1 or ACAT2) |
Why This Matters
Procurement of Acat-IN-8 over potent analogs is essential for studies investigating the effects of subtle ACAT modulation or for validating target engagement models where complete enzyme knockout is undesirable.
- [1] Sugiyama, Y., et al. (1995). TMP-153, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters. PubMed. https://pubmed.ncbi.nlm.nih.gov/ View Source
